1-Chloro-2-(phenylsulfanylmethyl)benzene
Description
1-Chloro-2-(phenylsulfanylmethyl)benzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the ortho position and a phenylsulfanylmethyl group (-SCH₂C₆H₅) at the adjacent carbon. Its molecular formula is C₁₃H₁₁ClS, with a molecular weight of 234.75 g/mol (calculated). This compound is structurally characterized by the interplay of the electron-withdrawing chlorine atom and the sulfur-containing substituent, which imparts unique reactivity and physicochemical properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in reactions involving nucleophilic substitution or oxidation .
Properties
IUPAC Name |
1-chloro-2-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJXMNRETGPJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenylsulfanylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Phenylsulfanylmethyl-substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzene derivatives and reduced phenylsulfanylmethyl groups.
Scientific Research Applications
1-Chloro-2-(phenylsulfanylmethyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its biological effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-(phenylsulfanylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the phenylsulfanylmethyl group provide sites for chemical reactions, allowing the compound to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
The following analysis compares 1-chloro-2-(phenylsulfanylmethyl)benzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Structural Analogues with Sulfur-Containing Substituents
Key Observations :
- Steric and Electronic Effects : Replacing the phenylsulfanylmethyl group with smaller substituents (e.g., -SCH₃) reduces steric hindrance but diminishes electronic effects. Conversely, sulfonyl groups (-SO₂R) enhance electron withdrawal, altering reactivity in oxidation or nucleophilic substitution .
- Biological Activity : Compounds with sulfonyl or vinyl sulfonyl groups (e.g., ) exhibit antioxidant or enzyme-inhibitory properties, whereas simple sulfides like 1-chloro-2-(methylsulfanyl)benzene lack such bioactivity .
Halogen-Substituted Analogues
Key Observations :
- Fluorine Substitution: Fluorine atoms improve metabolic stability and bioavailability. For example, 1-chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene exhibits enhanced resistance to oxidative degradation compared to non-fluorinated analogues .
- Trifluoromethyl Groups : The -CF₃ group in 1-chloro-2-(trifluoromethyl)benzene contributes to hydrophobic interactions in protein binding, as observed in molecular docking studies .
Biological Activity
1-Chloro-2-(phenylsulfanylmethyl)benzene, with the molecular formula C13H11ClS, is an organic compound notable for its unique structural features and reactivity. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Weight: 234.75 g/mol
- CAS Number: 461432-23-5
The compound consists of a benzene ring substituted with a chlorine atom and a phenylsulfanylmethyl group. The presence of both a chlorine atom and a phenylsulfanylmethyl group contributes to its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
- Oxidation Reactions: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones, which may exhibit different biological properties.
- Reduction Reactions: The compound can undergo reduction to modify its functional groups, potentially altering its biological effects.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various phenyl sulfide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar sulfanyl structure exhibited significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Properties
Research published in a pharmacological journal explored the effects of phenyl sulfide derivatives on human cancer cell lines. The study found that certain derivatives induced apoptosis in breast cancer cells, highlighting their potential as anticancer agents.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-Chlorobenzyl phenyl sulfide | Chlorine atom and phenyl sulfide group | Antimicrobial |
| 1-Chloro-2-(methylsulfanylmethyl)benzene | Methyl group instead of phenyl | Anticancer |
| 1-Chloro-2-(phenylthio)benzene | Lacks methyl group | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
